![molecular formula C9H15NO B15274777 6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
6-Azaspiro[4.5]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decan-7-one typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154°C to 156°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The reaction setup is designed to minimize reaction times and equipment costs, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the spiro ring allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, oxides, and reduced derivatives .
Scientific Research Applications
6-Azaspiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the spiro ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
- 6-phenyl-1-azaspiro[4.5]decan-2-one
- 3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one
- 4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
- 4-methylene-3-(4-nitrophenyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Uniqueness: 6-Azaspiro[4.5]decan-7-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Unlike its analogs, this compound exhibits a distinct reactivity profile and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
6-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-9(10-8)5-1-2-6-9/h1-7H2,(H,10,11) |
InChI Key |
REZOLELVXRIQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


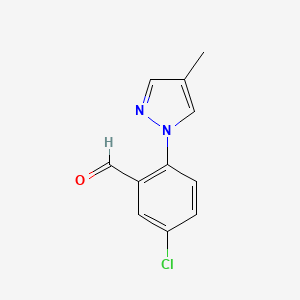

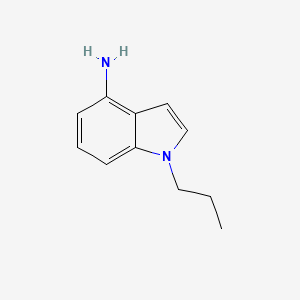

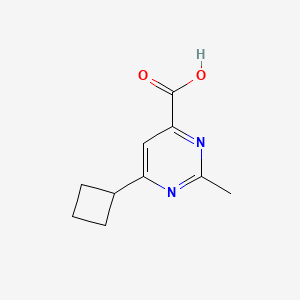
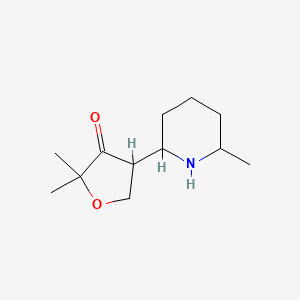
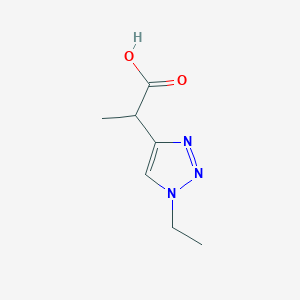
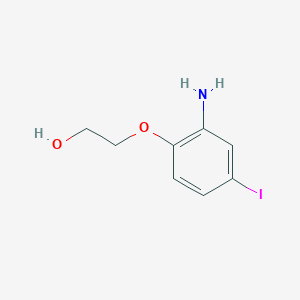
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
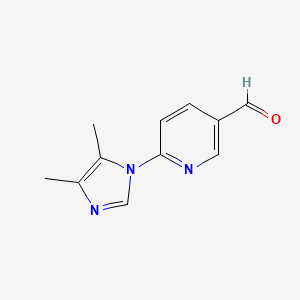
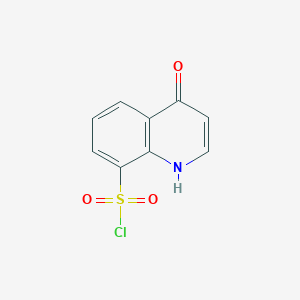

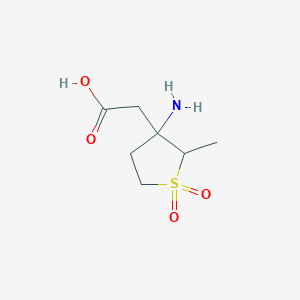
amine](/img/structure/B15274794.png)
